molecular formula C27H24FN7O3 B612042 Cct196969 CAS No. 1163719-56-9

Cct196969

Cat. No. B612042
M. Wt: 513.52
InChI Key: KYYKGSDLXXKQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCT196969 is a pan-Raf inhibitor with anti-SRC activity . It is an orally available, well-tolerated B-Raf inhibitor that directly inhibits B-Raf V600E in cells . It inhibits B-Raf at 100 nM, B-Raf V600E at 40 nM, CRaf at 12 nM, SRC at 26 nM, and LCK at 14 nM . CCT196969 is active against melanoma and colorectal cancer cell lines that are mutant for B-Raf .


Molecular Structure Analysis

The molecular formula of CCT196969 is C27H24FN7O3 . Its molecular weight is 513.52 g/mol .


Physical And Chemical Properties Analysis

CCT196969 is a solid, white to off-white compound . It is soluble in DMSO .

Scientific Research Applications

Application 1: Treatment of Melanoma Brain Metastases

  • Specific Scientific Field : Oncology, specifically the treatment of melanoma brain metastases .
  • Summary of the Application : CCT196969 is a panRAF inhibitor, which means it targets all isoforms of RAF, a family of proteins involved in cell signaling . It has been studied for its effects in primary melanoma cell lines both in vitro and in vivo . The use of panRAF inhibitors like CCT196969 may overcome paradoxical activation and resistance that can occur with other types of inhibitors .
  • Methods of Application or Experimental Procedures : The study involved a quantitative assessment and evaluation of the influence of efflux mechanisms at the blood-brain barrier (BBB), particularly Abcb1/P-glycoprotein (P-gp) and Abcg2/breast cancer resistance protein (Bcrp), on the brain distribution of three panRAF inhibitors, including CCT196969 . In vitro studies were conducted using transfected Madin-Darby canine kidney II cells .
  • Results or Outcomes : The study found that the brain distribution of CCT196969 is limited, and is enhanced in transgenic mice lacking P-gp and Bcrp . CCT196969 shows efficacy in melanoma cells and patient-derived xenografts that are resistant to BRAF inhibitors and BRAF/MEK inhibitor combinations .

Application 2: Inhibition of SRC Family Kinase (SFK) and RAF Proto-Oncogene, Serine/Threonine Kinase (RAF)

  • Specific Scientific Field : Oncology, specifically the inhibition of SRC Family Kinase (SFK) and RAF Proto-Oncogene, Serine/Threonine Kinase (RAF) .
  • Summary of the Application : CCT196969 is a potent inhibitor of SRC and RAF, which are both involved in cell signaling . It has been studied for its effects in primary melanoma cell lines both in vitro and in vivo .
  • Methods of Application or Experimental Procedures : The study involved using in vitro cell line assays to study the effects of CCT196969 in multiple melanoma brain metastasis cell lines . The drug effectively inhibited proliferation, migration, and survival in all examined cell lines, with viability IC 50 doses in the range of 0.18–2.6 μM .
  • Results or Outcomes : Western blot analysis showed decreased expression of p-ERK, p-MEK, p-STAT3 and STAT3 upon CCT196969 treatment . Furthermore, CCT196969 inhibited viability in two B-Raf Proto-Oncogene (BRAF) inhibitor resistant metastatic melanoma cell lines .

Application 3: Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway

  • Specific Scientific Field : Oncology, specifically the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway .
  • Summary of the Application : CCT196969 is a potent inhibitor of the MAPK pathway, which is commonly deregulated in melanomas . This pathway is often deregulated due to activating mutations in BRAF (∼50%) and NRAS (∼20%) .
  • Methods of Application or Experimental Procedures : The study involved using in vitro cell line assays to study the effects of CCT196969 in multiple melanoma brain metastasis cell lines . The drug effectively inhibited proliferation, migration, and survival in all examined cell lines .
  • Results or Outcomes : The study found that CCT196969 has low nanomolar IC 50 against BRAF and CRAF, and also is a potent inhibitor of SRC . CCT196969 shows efficacy in melanoma cells and patient-derived xenografts that are resistant to BRAF inhibitors and BRAF/MEK inhibitor combinations .

Safety And Hazards

CCT196969 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

CCT196969 has shown promising results in inhibiting the growth and survival of melanoma brain metastasis cells . It has been suggested that further in vivo studies should be performed to determine the treatment potential of CCT196969 in patients with treatment-naïve and resistant melanoma brain metastasis .

properties

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYKGSDLXXKQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea

Synthesis routes and methods I

Procedure details

Method F2 was used with 8-(4-amino-3-fluorophenoxy)pyrido[2,3-b]pyrazin-3(4H)-one and 3-tert-butyl-5-isocyanato-1-phenyl-1H-pyrazole to afford the title compound. Yield: 50 mg (60%) of a cream colored solid.
Name
8-(4-amino-3-fluorophenoxy)pyrido[2,3-b]pyrazin-3(4H)-one
Quantity
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Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
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Name
Nc1ccc(Oc2ccnc3[nH]c(=O)cnc23)cc1F
Quantity
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Citations

For This Compound
10
Citations
A Reigstad, CF Herdlevær, E Rigg, T Hoang… - Plos one, 2022 - journals.plos.org
… we studied the effects of CCT196969 in multiple melanoma brain … -RAF and SFK inhibitor CCT196969 targets mutated BRAF … Here, we report for the first time that CCT196969 effectively …
Number of citations: 2 journals.plos.org
MR Girotti, F Lopes, N Preece, D Niculescu-Duvaz… - Cancer cell, 2015 - cell.com
… We show that CCT196969 and … , CCT196969 and CCT241161 are also active against RAS mutant melanoma and colorectal cancer cells (Figures 2A and 2B). In general, CCT196969 …
Number of citations: 220 www.cell.com
G Gampa, M Kim, AS Mohammad, KE Parrish… - … of Pharmacology and …, 2019 - ASPET
… The objective of this study is to evaluate the brain distribution of CCT196969, LY3009120, and MLN2480, and examine the role of P-gp and/or Bcrp in limiting their brain delivery. Anti-…
Number of citations: 17 jpet.aspetjournals.org
A Alqathama - American Journal of Cancer Research, 2020 - ncbi.nlm.nih.gov
… CCT196969 and CCT241161 have shown additional advantages by targeting Src family … This is especially important because it suggests the possibility of using CCT196969 and …
Number of citations: 61 www.ncbi.nlm.nih.gov
MT Villanueva - Nature Reviews Cancer, 2015 - nature.com
… to the drug were sensitive to both CCT196969 and CCT241161, and both compounds inhibited … Despite being resistant to PLX4720, the PDX tumours remained sensitive to CCT196969 …
Number of citations: 6 www.nature.com
RJ Man, YL Zhang, AQ Jiang… - Expert Opinion on …, 2019 - Taylor & Francis
… In the review, we also describe CCT196969/CCT241161 (Figure 4), which are both pan-RAF inhibitors that can inhibit SRC kinase activity. SRC kinase can directly regulate the …
Number of citations: 17 www.tandfonline.com
C Cerchia, A Lavecchia - Current medicinal chemistry, 2017 - ingentaconnect.com
Malignant melanoma is the most aggressive and life-threatening skin cancer. Melanoma develops in melanocytes and is characterized by a very high tendency to spread to other parts …
Number of citations: 22 www.ingentaconnect.com
DE Durrant, DK Morrison - British journal of cancer, 2018 - nature.com
The Raf protein kinases are key intermediates in cellular signal transduction, functioning as direct effectors of the Ras GTPases and as the initiating kinases in the ERK cascade. In …
Number of citations: 117 www.nature.com
O Tatli, G Dinler Doganay - Molecules, 2021 - mdpi.com
Aberrant activity of oncogenic rat sarcoma virus (RAS) protein promotes tumor growth and progression. RAS-driven cancers comprise more than 30% of all human cancers and are …
Number of citations: 5 www.mdpi.com
G Gampa - 2019 - search.proquest.com
… 5 The pharmacokinetic/metric parameters of CCT196969 and LY3009120 in FVB wild-type mice following administration of single oral dose. Data are presented as mean or mean±SEM …
Number of citations: 1 search.proquest.com

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